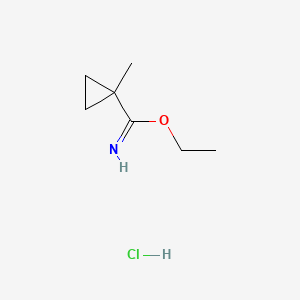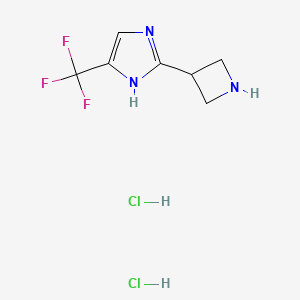![molecular formula C7H11Cl2NS B13463846 (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is a chemical compound that features a chloroethyl group and a thiophen-2-ylmethyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves the reaction of 2-chloroethylamine with thiophen-2-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or thiol derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating and the use of polar solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution Reactions: New amine or thiol derivatives.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Corresponding amine or thiol derivatives
科学的研究の応用
Chemistry
In chemistry, (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of chloroethyl and thiophene-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing chloroethyl and thiophene groups have shown promise in the development of anticancer and antimicrobial agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in materials science, such as the development of new polymers or electronic materials .
作用機序
The mechanism of action of (2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or DNA. The thiophene ring can interact with aromatic residues in proteins, affecting their function .
類似化合物との比較
Similar Compounds
2-Chloroethylamine: A simpler compound with similar reactivity but lacking the thiophene ring.
Thiophen-2-ylmethylamine: Contains the thiophene ring but lacks the chloroethyl group.
Mechlorethamine: An anticancer agent with a similar chloroethyl group but different overall structure.
Uniqueness
(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride is unique due to the combination of the chloroethyl and thiophene groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .
特性
分子式 |
C7H11Cl2NS |
|---|---|
分子量 |
212.14 g/mol |
IUPAC名 |
2-chloro-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H10ClNS.ClH/c8-3-4-9-6-7-2-1-5-10-7;/h1-2,5,9H,3-4,6H2;1H |
InChIキー |
JOCLUASZYSIRGT-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CNCCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)
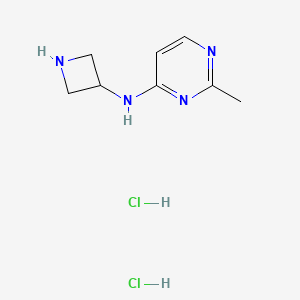
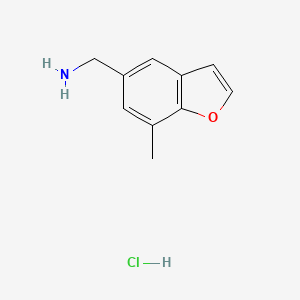
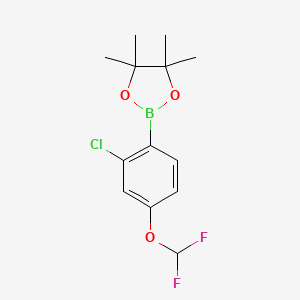
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
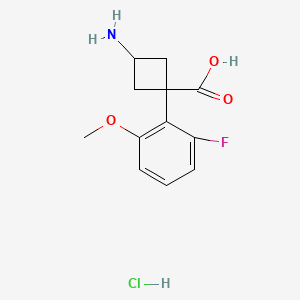
![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)

![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)
